2-[(2-Methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Description
Properties
IUPAC Name |
2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-22-12-8-4-2-6-10(12)15(19)18-16-14(17(20)21)11-7-3-5-9-13(11)23-16/h2,4,6,8H,3,5,7,9H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEXXPATMLXQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2-Methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, also known as a derivative of benzothiophene, has garnered attention in medicinal chemistry due to its promising biological activities. This compound is structurally characterized by a benzothiophene core substituted with a methoxybenzoyl group and an amino group, which may contribute to its pharmacological properties.
- Molecular Formula : C17H18N2O3S
- Molecular Weight : 330.401 g/mol
- CAS Number : 300815-08-1
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that derivatives of benzothiophene can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism is particularly relevant in the context of cancer therapies targeting microtubule dynamics.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : In vitro tests showed that related compounds had IC50 values ranging from 2–3 μM against human cancer cell lines, indicating potent antiproliferative effects .
- Mechanistic Insights : These compounds disrupt microtubule formation, leading to apoptosis in tumor cells. Specifically, the compound was found to induce centrosome declustering in triple-negative breast cancer cells .
Analgesic Activity
In addition to anticancer properties, some derivatives of this compound have been evaluated for analgesic effects. In one study, derivatives were tested using the "hot plate" method on mice and demonstrated analgesic activity superior to that of standard analgesics like metamizole .
Case Studies
- Study on Anticancer Effects : A recent publication highlighted the efficacy of benzothiophene derivatives in inhibiting tubulin polymerization and inducing apoptosis in various cancer models. The study emphasized that structural modifications significantly enhance biological activity .
- Analgesic Evaluation : Another research effort focused on synthesizing and testing new derivatives of benzothiophene for their analgesic properties. Results indicated that certain modifications could lead to compounds with enhanced pain-relief efficacy compared to traditional medications .
Data Tables
| Biological Activity | IC50 (μM) | Cell Lines Tested |
|---|---|---|
| Anticancer (Tubulin Inhibition) | 2–3 | MDA-MB-231 (breast), H1975 (lung) |
| Analgesic | N/A | Mouse model (hot plate method) |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of the target compound with its analogs:
Key Observations :
- Substituent Position : The 2-methoxybenzoyl group in the target compound differs from the 4-methoxy isomer () and fluorinated analogs (), which can significantly alter electronic properties and biological interactions.
- Molecular Weight : The target compound (358.41 g/mol) is heavier than its acetylated (239.29 g/mol) and fluorinated (333.35 g/mol) analogs due to the methoxybenzoyl group.
Anticancer and Antimicrobial Potential
- Azomethine Derivatives: Analogous compounds, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives, exhibit anticancer (via NOD1/2 and TNF-α modulation) and antimycobacterial activities .
Physicochemical Stability
- The 2-methoxy group in the target compound may enhance metabolic stability compared to the 4-methoxy isomer due to steric hindrance of oxidative demethylation pathways.
Q & A
Q. Q1: What synthetic methodologies are commonly employed for preparing derivatives of 2-[(2-Methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves multi-step protocols, including:
- Acylation reactions : Reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives with methoxy-substituted benzoyl chlorides under anhydrous conditions (e.g., CH₂Cl₂, N₂ atmosphere). Refluxing with stoichiometric equivalents of reagents (e.g., 1.2 molar ratio of anhydrides) ensures complete acylation .
- Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) is critical for isolating high-purity products (67–95% yields) .
- Characterization : IR spectroscopy identifies key functional groups (C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹), while ¹H/¹³C NMR confirms regioselectivity and structural integrity .
Q. Q2: How are structural and crystallographic properties of this compound and its derivatives characterized, and what software tools are recommended for analysis?
Methodological Answer:
- X-ray crystallography : SHELX programs (SHELXL, SHELXS) are widely used for structure refinement, particularly for small-molecule systems. SHELXPRO interfaces with macromolecular datasets .
- Hydrogen bonding analysis : Graph set analysis (e.g., using Etter’s formalism) identifies intermolecular interactions critical for crystal packing .
- Visualization : ORTEP-3 and WinGX provide graphical representations of thermal ellipsoids and molecular geometry .
Key Findings:
- Derivatives like 2-[(4-chlorobenzylidene)amino]-tetrahydrobenzothiophene exhibit planar conformations stabilized by intramolecular H-bonds between carbonyl and amino groups .
Advanced Research Questions
Q. Q3: How can computational tools predict the biological activity of azomethine derivatives of this compound, and what validation methods are used?
Methodological Answer:
Q. Q4: What strategies resolve contradictions in spectral or crystallographic data for structurally similar derivatives?
Methodological Answer:
- Iterative refinement : Use SHELXL’s least-squares minimization to adjust bond lengths/angles conflicting with expected values (e.g., C=O vs. C–N discrepancies) .
- Cross-validation : Compare IR/NMR data with computational simulations (e.g., DFT calculations) to confirm functional group assignments .
- Error analysis : For crystallographic outliers, re-examine data collection parameters (e.g., resolution, twinning) using WinGX’s diagnostic tools .
Example:
In azomethine derivatives, conflicting NH stretching frequencies (IR) may arise from solvent-dependent tautomerism. TLC monitoring and variable-temperature NMR resolve such ambiguities .
Q. Q5: How does substitution at the benzothiophene core influence pharmacological activity, and what SAR trends have been observed?
Methodological Answer:
- Electron-withdrawing groups (e.g., Cl, CN) enhance antimycobacterial activity by increasing membrane permeability .
- Methoxy groups improve solubility but reduce cytostatic potency due to steric hindrance .
- Azomethine linkers : Conjugation with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) boosts anticancer activity via π-π stacking with DNA .
SAR Table:
| Substituent | Position | Activity Trend | Mechanism |
|---|---|---|---|
| -OCH₃ | 2-Methoxybenzoyl | Reduced cytotoxicity | Solubility vs. steric effects |
| -Cl | Benzylidene | Enhanced antitubercular | Lipophilicity ↑ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
